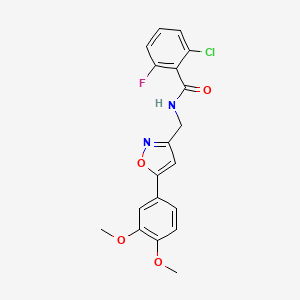

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

Description

2-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide is a synthetic benzamide derivative featuring a halogenated aromatic core (2-chloro-6-fluorobenzamide) linked to a substituted isoxazole moiety. The isoxazole ring is functionalized with a 3,4-dimethoxyphenyl group, which confers unique electronic and steric properties. This compound is structurally distinct due to its combination of halogens (Cl, F) and methoxy substituents, which influence its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

2-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O4/c1-25-15-7-6-11(8-17(15)26-2)16-9-12(23-27-16)10-22-19(24)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBOCEMXEAEVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxyphenylacetonitrile and hydroxylamine hydrochloride under basic conditions.

Introduction of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced through a nucleophilic substitution reaction involving 2-chloro-6-fluorobenzoyl chloride and the isoxazole intermediate.

Final Coupling: The final step involves coupling the isoxazole intermediate with the fluorobenzamide moiety under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds that incorporate isoxazole moieties have shown promising results in targeting specific kinases involved in cancer progression .

Anticonvulsant Properties

There is emerging evidence that certain benzamide derivatives can exhibit anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzamide scaffold can enhance their efficacy in seizure models. Compounds similar to 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide have been reported to effectively transition sodium channels to a slow-inactivated state, which is crucial in managing seizure disorders .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective effects against neurodegenerative diseases. The presence of the isoxazole ring is believed to contribute to its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

- Substituent Influence : Variations in the substituents on the benzamide and isoxazole moieties significantly affect biological activity.

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to improved therapeutic outcomes .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Study : A study demonstrated that a related benzamide derivative significantly reduced tumor growth in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis .

- Anticonvulsant Evaluation : In a preclinical trial, a derivative of this compound showed superior efficacy compared to traditional anticonvulsants in animal models of epilepsy .

- Neuroprotection Research : A recent investigation revealed that the compound could reduce neuroinflammation and oxidative stress markers in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differentiation

- Halogenation vs.

- Heterocyclic Core: The isoxazole ring distinguishes it from diaveridine (pyrimidine) and verapamil (phenylalkylamine). Isoxazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to pyridine or pyrimidine analogs .

Functional and Pharmacological Insights

- Agrochemical Potential: The benzamide backbone aligns with diflubenzuron and fluazuron, suggesting chitin synthesis inhibition or acaricidal activity. However, the 3,4-dimethoxyphenyl group may confer selectivity toward non-insect targets (e.g., fungi or plants) due to enhanced lipophilicity and membrane penetration .

- Medicinal Chemistry : Verapamil’s 3,4-dimethoxyphenyl groups are critical for calcium channel blockade, but the target compound’s isoxazole linkage and fluorinated benzamide may shift activity toward kinase or protease inhibition .

Physicochemical Properties

- Solubility and logP : The 3,4-dimethoxy substituents increase hydrophobicity (logP ~3.5 estimated) compared to diaveridine (logP ~1.8 due to polar NH₂ groups) . This may limit aqueous solubility but enhance blood-brain barrier penetration relative to verapamil (logP ~3.8) .

- Electronic Effects : DFT studies on similar triazole derivatives () suggest that methoxy groups stabilize aromatic π-systems, while halogens modulate electrophilicity, impacting redox stability and intermolecular interactions .

Biological Activity

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide, with the CAS number 953232-94-5, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.8 g/mol. The structure includes a chloro group, a fluorobenzamide moiety, and an isoxazole ring substituted with a dimethoxyphenyl group. The presence of these functional groups suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.8 g/mol |

| CAS Number | 953232-94-5 |

The biological activity of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide can be attributed to its interaction with various molecular pathways:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds similar to this benzamide derivative may inhibit key enzymes involved in cancer cell proliferation. For instance, certain benzamides have shown inhibitory effects on dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell division .

- Kinase Inhibition : Some derivatives of benzamides have been identified as RET kinase inhibitors, which play a significant role in various cancers. The mechanism involves blocking the kinase activity, thereby preventing downstream signaling that leads to tumor growth .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that can mitigate oxidative stress in cells, contributing to their potential as therapeutic agents .

Pharmacological Effects

The pharmacological profile of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide has been explored in various studies:

- Antitumor Activity : In vitro assays have shown that this compound can reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation.

Case Studies

- In Vitro Studies : A study conducted on similar benzamide derivatives revealed that they significantly inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .

- Animal Models : Research involving animal models has demonstrated promising results where administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., pyridine for acylation steps) and temperature control (0–5°C during coupling) minimize side reactions .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (HRMS) :

- Exact mass matching (e.g., [M+H]⁺ calculated for C₂₄H₂₀ClFN₂O₄: 478.1052) validates molecular integrity .

- X-ray Crystallography :

Advanced: How can researchers optimize reaction yields when synthesizing the isoxazole ring system?

Answer:

- Catalyst Optimization :

- Solvent Screening :

- Temperature Gradients :

- Real-Time Monitoring :

Q. Data-Driven Approach :

- Design-of-experiments (DoE) models (e.g., response surface methodology) can identify optimal molar ratios (e.g., hydroxylamine:acetylene = 1.2:1) .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Answer:

Common Discrepancies :

Q. Resolution Strategies :

Standardized Assay Conditions :

Orthogonal Validation :

- Compare fluorescence-based assays with radiometric methods for kinase inhibition studies .

Meta-Analysis of Structure-Activity Relationships (SAR) :

Q. Case Study :

- Divergent cytotoxicity in MCF-7 vs. HEK293 cells may arise from differential expression of metabolic enzymes (e.g., cytochrome P450). Co-administration with enzyme inhibitors (e.g., ketoconazole) can clarify mechanisms .

Advanced: How to design experiments to study the compound’s interaction with biological targets like the PFOR enzyme?

Answer:

Experimental Design :

Binding Affinity :

- Surface Plasmon Resonance (SPR) : Immobilize PFOR on a CM5 chip; measure KD values at varying compound concentrations (0.1–100 µM) .

Enzymatic Inhibition :

- Spectrophotometric Assay : Monitor NADH oxidation (340 nm) in PFOR-containing reactions with/without the compound. Calculate IC₅₀ using nonlinear regression .

Structural Insights :

- Molecular Docking : Use crystal structures of PFOR (PDB: 2XUZ) to predict binding poses of the fluorobenzamide moiety .

Cellular Uptake :

Q. Troubleshooting :

- If activity is pH-dependent, repeat assays at physiological pH (7.4) and lysosomal pH (4.5) to assess compartment-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.